7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Beschreibung
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrN, MW 226.12) is a brominated tetrahydroisoquinoline (THIQ) derivative featuring a methyl group at the 1-position and a bromine atom at the 7-position. For example, 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6, C₉H₁₀BrN, MW 212.09) shares structural similarity, with a bromine substituent at position 7 but lacks the 1-methyl group . The methyl group at the 1-position may influence metabolic stability and receptor interactions, as seen in other 1-methyl-THIQ derivatives .
Eigenschaften
IUPAC Name |
7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACRZPKKWVBSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176414-95-1 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176414-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinoline derivatives or reduced to form fully saturated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic effects. Notably:
- Potential Anticancer Activity : Research indicates that this compound may exhibit significant anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation.
- Neuropharmacological Studies : Its structural similarity to dopamine reuptake inhibitors positions it as a candidate for studies related to neurodegenerative disorders.
Biological Research
The compound has been investigated for its interactions with biological systems:
- Enzyme Inhibition : Studies have shown that 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline can inhibit certain enzymes that play crucial roles in metabolic pathways.
- Receptor Binding Studies : Its ability to interact with neurotransmitter receptors suggests potential applications in developing drugs for psychiatric disorders.
Industrial Applications
In industrial settings, 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for synthesizing fine chemicals and agrochemicals. Its unique reactivity allows for the production of various derivatives that can be tailored for specific industrial needs.
Case Study 1: Anticancer Properties
A study explored the effects of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in malignant cells. The mechanism was attributed to its ability to modulate signaling pathways involved in cell survival.
Case Study 2: Neuropharmacological Effects
Research on the neuropharmacological effects revealed that this compound could enhance dopaminergic activity in animal models. This suggests its potential use in treating conditions like Parkinson's disease or depression.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, modulation of signaling pathways, and interaction with cellular components . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter pharmacological and physicochemical properties:
Key Observations :
- Methyl vs.
- Methoxy Substitution: The 6-methoxy derivative () shows reduced volatility and increased polarity, which may limit CNS activity compared to non-polar substituents like bromine .
Pharmacological and Metabolic Profiles
Toxicity and Receptor Interactions
- Neuroactivity : 1MeTIQ and its brominated analogs (e.g., 7-Bromo-1-methyl-THIQ) may accumulate in the brain, with 90% remaining unmetabolized, suggesting prolonged neuroactivity . This contrasts with MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a neurotoxin causing Parkinsonism via selective nigrostriatal damage .
Metabolic Pathways
- Hydroxylation: 1MeTIQ undergoes 4-hydroxylation (8.7% excretion as 4-hydroxy-1MeTIQ) and minor N-methylation (0.7% as 2-methyl-1MeTIQ) . Brominated analogs may exhibit slower hepatic clearance due to steric hindrance from bromine.
- BBB Penetration : Both 1MeTIQ and 7-Bromo-THIQ derivatives show high brain-to-blood concentration ratios (4.5:1), suggesting efficient BBB transit .
Biologische Aktivität
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 7-Br-THIQ is with a molecular weight of approximately 226.11 g/mol. The compound features a bromine atom at the seventh position and a methyl group at the first position of the tetrahydroisoquinoline framework. These structural characteristics contribute to its unique chemical properties and biological activities.
The biological activity of 7-Br-THIQ is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances the compound's ability to form stable interactions through halogen bonding, which can increase binding affinity to biological targets. This mechanism may lead to various therapeutic effects across different biological systems.
1. Antimicrobial Activity
Research indicates that 7-Br-THIQ exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these pathogens ranges from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .
2. Anticancer Properties
7-Br-THIQ has been studied for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate significant cytotoxicity, with values reported as low as 2.29 µM in certain cancer lines . The mechanism involves altering cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity in treated cells .
3. Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. It acts as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. This inhibition may enhance cholinergic transmission and improve cognitive functions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 7-Br-THIQ against multi-drug resistant strains. Results indicated that it inhibited growth effectively, with inhibition zones measuring up to 30 mm against Klebsiella pneumoniae. This suggests its potential as an alternative treatment for resistant infections .
Case Study 2: Cancer Cell Apoptosis
In a study investigating the effects on MCF-7 cells, treatment with 7-Br-THIQ resulted in significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting that the compound may effectively halt cancer progression by inducing cell cycle arrest and apoptosis .
Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline | Bromine at sixth position | Different reactivity due to bromine positioning |
| 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline | Bromine at eighth position | Potentially altered biological activity |
| 7-Bromo-1,2,3,4-tetrahydroquinoline | No methyl group | May exhibit different pharmacological properties |
This table highlights how variations in bromine positioning and substituents can significantly affect chemical reactivity and biological activity.
Q & A
Q. What are the established synthetic routes for 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzaldehyde derivatives with methylamine precursors. For example, bromination at the 7th position can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. Methylation at the 1st position is often performed via reductive amination or alkylation of a tetrahydroisoquinoline intermediate. Key parameters include temperature control (e.g., 0–25°C for bromination) and solvent selection (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
Q. Which spectroscopic techniques are most reliable for characterizing 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and methyl group integration. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) verifies molecular weight (expected m/z ≈ 240–242 for C₁₀H₁₁BrN). Infrared (IR) spectroscopy identifies functional groups like C-Br stretching (~550 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Advanced Research Questions
Q. How does bromine substitution at position 7 affect the compound’s biological activity compared to other halogenated analogs?
- Methodological Answer : Bromine’s electronegativity and steric bulk at position 7 can enhance binding affinity to targets like enzymes or receptors. For instance, 6,7-dibromo analogs (e.g., 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline) show increased inhibition of cancer cell proliferation compared to mono-brominated derivatives, likely due to improved hydrophobic interactions in binding pockets. Comparative studies should use in vitro assays (e.g., kinase inhibition or antimicrobial MIC tests) under standardized conditions .
Q. What strategies improve diastereoselectivity in synthesizing stereoisomers of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can control stereochemistry during cyclization. For example, (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid synthesis achieved >90% enantiomeric excess (ee) using L-proline as a catalyst. Solvent polarity and temperature gradients during crystallization further enhance diastereomeric separation .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell line specificity, incubation time) or compound stability (e.g., degradation in DMSO stock solutions). Rigorous controls include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
